molecular formula C9H8N2O4S B7791325 7-Amino-8-hydroxyquinoline-5-sulfonic acid CAS No. 15851-62-4

7-Amino-8-hydroxyquinoline-5-sulfonic acid

Cat. No. B7791325
CAS RN: 15851-62-4
M. Wt: 240.24 g/mol
InChI Key: BFKBRAIMPAGZRZ-UHFFFAOYSA-N
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Description

7-Amino-8-hydroxyquinoline-5-sulfonic acid is a useful research compound. Its molecular formula is C9H8N2O4S and its molecular weight is 240.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Electrochemical Analysis : A voltammetric method was developed for the determination of 8-hydroxyquinoline (8HQ) using a glassy carbon electrode modified with 1-amino-2-naphthol-4-sulphonic acid. This electrode showed excellent stability and reproducibility, indicating potential applications in analytical chemistry and electrochemical sensors (Calam & Yılmaz, 2020).

  • pH Sensor for Amino Groups on Surface Modified Nanomaterials : A new pH sensor was constructed based on a poly 8‐hydroxyquinoline‐5‐sulfonic acid (HQS) thin film, which was electrochemically deposited onto a Pt disc electrode. This sensor is suitable for determining amino groups on surface-modified nanomaterials, showcasing its application in material science and nanotechnology (Zhang et al., 2005).

  • Metal Sequestering and Chelation Therapy : Aromatic cyclic hydroxamic acid ligands, which include derivatives of 8-hydroxyquinoline-5-sulfonic acid, are widely used in metal sequestering applications and metal chelating therapy. The study indicates that these compounds are beneficial in treating metal ion imbalances, such as iron or aluminum, due to their high water solubility and efficient route of synthesis (Seitz, 2008).

  • Antimicrobial Evaluation : Synthesis of 5-amino-7-bromoquinolin-8-ol sulfonate derivatives has been conducted, and these derivatives have shown potent antibacterial and antifungal activities. This indicates the potential of 7-Amino-8-hydroxyquinoline-5-sulfonic acid derivatives in developing new antimicrobial agents (Krishna, 2018).

  • Analytical Chemistry - Complexation and Fluorescence Studies : The compound has been used in studies involving complex formation and fluorescence, specifically in the formation of lanthanide/aminopolycarboxylate/8-hydroxyquinoline-5-sulfonate ternary complexes. This has applications in selective determination of hexadentate chelating agents, showcasing its use in analytical methodologies (Lucy & Ye, 1995).

properties

IUPAC Name

7-amino-8-hydroxyquinoline-5-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4S/c10-6-4-7(16(13,14)15)5-2-1-3-11-8(5)9(6)12/h1-4,12H,10H2,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKBRAIMPAGZRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C(=C2N=C1)O)N)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00302571
Record name 7-amino-8-hydroxyquinoline-5-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15851-62-4
Record name NSC151925
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151925
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-amino-8-hydroxyquinoline-5-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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